In-Depth Technical Guide: Structure Elucidation of 4-Methyl-5-nitro-2-pyridinecarboxylic Acid
In-Depth Technical Guide: Structure Elucidation of 4-Methyl-5-nitro-2-pyridinecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure elucidation of 4-methyl-5-nitro-2-pyridinecarboxylic acid. Due to the limited availability of dedicated research on this specific compound, this guide combines established synthetic methodologies for analogous structures with predicted spectroscopic data to offer a robust framework for its identification and characterization.
Molecular Structure and Properties
4-Methyl-5-nitro-2-pyridinecarboxylic acid, with the molecular formula C₇H₆N₂O₄, is a pyridine derivative featuring a carboxylic acid group at position 2, a methyl group at position 4, and a nitro group at position 5.[1][2] The strategic placement of these functional groups makes it a potentially valuable building block in medicinal chemistry and materials science.
Table 1: Physicochemical Properties of 4-Methyl-5-nitro-2-pyridinecarboxylic Acid [1]
| Property | Value |
| Molecular Formula | C₇H₆N₂O₄ |
| Molecular Weight | 182.13 g/mol |
| CAS Number | 5832-43-9 |
| Predicted XLogP3 | 0.9 |
| Predicted Boiling Point | 388.7 °C at 760 mmHg |
| Predicted Density | 1.477 g/cm³ |
Synthesis and Experimental Protocols
A plausible synthetic route to 4-methyl-5-nitro-2-pyridinecarboxylic acid involves the oxidation of a suitable precursor, such as 2,4-dimethyl-5-nitropyridine. The oxidation of a methyl group on a pyridine ring to a carboxylic acid is a well-established transformation in organic synthesis.
Proposed Synthesis Workflow
The synthesis can be envisioned as a two-step process starting from the nitration of 2,4-dimethylpyridine followed by the selective oxidation of the methyl group at the 2-position.
Caption: Proposed synthesis workflow for 4-Methyl-5-nitro-2-pyridinecarboxylic acid.
Experimental Protocol: Oxidation of 2,4-dimethyl-5-nitropyridine
This protocol is a general procedure based on standard oxidation methods for methylpyridines. Optimization of reaction conditions may be necessary to achieve the desired yield and purity.
Materials:
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2,4-dimethyl-5-nitropyridine
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Potassium permanganate (KMnO₄) or Selenium dioxide (SeO₂)
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Sulfuric acid (H₂SO₄)
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Sodium bisulfite (NaHSO₃)
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Hydrochloric acid (HCl)
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Sodium hydroxide (NaOH)
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Dichloromethane (CH₂Cl₂)
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Water (H₂O)
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Standard laboratory glassware and equipment
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-dimethyl-5-nitropyridine in an appropriate solvent (e.g., water or a mixture of pyridine and water).
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Oxidation: Slowly add the oxidizing agent (e.g., potassium permanganate in portions or a solution of selenium dioxide) to the reaction mixture. If using KMnO₄, the reaction is typically performed under neutral or slightly alkaline conditions. For SeO₂, the reaction is often carried out in pyridine.
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Heating: Heat the reaction mixture to reflux for several hours. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC).
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Work-up:
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If KMnO₄ was used, cool the reaction mixture and filter off the manganese dioxide precipitate. The filtrate is then acidified with sulfuric acid, and any excess permanganate is destroyed by the addition of sodium bisulfite.
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If SeO₂ was used, the reaction mixture is typically diluted with water and the product is extracted.
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Isolation and Purification: The acidic aqueous solution is extracted with a suitable organic solvent like dichloromethane. The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
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Characterization: The structure of the purified 4-methyl-5-nitro-2-pyridinecarboxylic acid should be confirmed by spectroscopic methods such as NMR, IR, and Mass Spectrometry.
Structure Elucidation
The definitive structure of 4-methyl-5-nitro-2-pyridinecarboxylic acid is determined through a combination of spectroscopic techniques. The following sections detail the expected data from these analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Disclaimer: The following NMR data is predicted and should be used as a reference. Experimental verification is recommended.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)
| Atom | Predicted ¹H Shift | Predicted ¹³C Shift |
| C2-COOH | ~13.0 (s, 1H) | ~165.0 |
| C3-H | ~8.5 (s, 1H) | ~140.0 |
| C4-CH₃ | ~2.7 (s, 3H) | ~18.0 |
| C4 | - | ~148.0 |
| C5 | - | ~135.0 |
| C6-H | ~9.0 (s, 1H) | ~152.0 |
Infrared (IR) Spectroscopy
Disclaimer: The following IR data is based on characteristic vibrational frequencies for the functional groups present and should be considered as expected values.
Table 3: Expected IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic acid) | 3300-2500 | Broad |
| C-H (Aromatic) | 3100-3000 | Medium |
| C-H (Methyl) | 2980-2850 | Medium |
| C=O (Carboxylic acid) | 1725-1700 | Strong |
| C=C, C=N (Aromatic ring) | 1600-1450 | Medium-Strong |
| N-O (Nitro group, asymmetric) | 1550-1500 | Strong |
| N-O (Nitro group, symmetric) | 1360-1300 | Strong |
Mass Spectrometry (MS)
The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.
Table 4: Predicted Mass Spectrometry Data for [M+H]⁺ Adduct [2]
| m/z | Predicted CCS (Ų) | Possible Fragment |
| 183.04004 | 132.1 | [M+H]⁺ |
| 165.03002 | 130.7 | [M+H-H₂O]⁺ |
| 137.03453 | - | [M+H-NO₂]⁺ |
Logical Workflow for Structure Elucidation
The process of elucidating the structure of a synthesized compound follows a logical progression of analytical techniques.
Caption: Logical workflow for the structure elucidation of the target compound.
